molecular formula C15H15N3O4 B2489814 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2195937-80-3

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2489814
CAS No.: 2195937-80-3
M. Wt: 301.302
InChI Key: GNERBOCRULCRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked via a carboxamide group to an ethyl chain terminating in a 2-oxopyrimidinone moiety.

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-14(16-7-9-18-8-3-6-17-15(18)20)13-10-21-11-4-1-2-5-12(11)22-13/h1-6,8,13H,7,9-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNERBOCRULCRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis. A common approach begins with the preparation of the benzo[b][1,4]dioxine scaffold, followed by the introduction of the 2-oxopyrimidine moiety via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide linkage under mild conditions, using reagents such as carbodiimides to activate carboxylic acids.

Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry to ensure consistent quality and yield. Key steps involve automated synthesis and purification processes to handle large volumes efficiently while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions including:

  • Oxidation: Typically using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminium hydride to reduce carbonyl groups within the molecule.

  • Substitution Reactions: Both nucleophilic and electrophilic substitutions are possible, depending on the functional group being targeted and the reaction conditions.

Common Reagents and Conditions: Reagents such as sodium hydride, methyl iodide, and acetic anhydride are frequently used, with reaction conditions carefully controlled to optimize the desired outcome, including temperature, solvent choice, and reaction time.

Major Products Formed: The major products formed from these reactions vary based on the initial structure and the reagents used but often result in the formation of derivatives that retain the core structure while adding or modifying functional groups to enhance their properties or reactivity.

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. The benzodioxine structure is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of benzodioxine have been shown to inhibit poly(ADP-ribose) polymerase 1 (PARP1), a critical target in cancer therapy due to its role in DNA repair mechanisms. A study identified several analogs with IC50 values indicating potent inhibitory effects on PARP1, suggesting that modifications to the benzodioxine structure could enhance its anticancer properties .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies on related benzodioxine derivatives have demonstrated that modifications can lead to significant reductions in inflammation markers. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzodioxine ring can optimize anti-inflammatory activity .

Neuroprotective Effects

Emerging research suggests that N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may possess neuroprotective properties. Compounds with similar scaffolds have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro, making them candidates for further investigation in neurodegenerative disease models .

Case Studies

StudyFindingsApplication
Study on PARP1 Inhibition Identified that specific derivatives exhibit IC50 values as low as 0.082 μM against PARP1Potential anticancer drug development
Anti-inflammatory Activity Demonstrated significant reduction in inflammation markers with certain benzodioxine derivativesTreatment for inflammatory diseases
Neuroprotection Showed protective effects against oxidative stress in neuronal cell linesPotential treatment for neurodegenerative disorders

Mechanism of Action

The mechanism by which N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors, often through non-covalent interactions like hydrogen bonding, hydrophobic forces, and van der Waals interactions. These interactions can modulate the activity of the targets, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (Core Structure) Substituents/R Groups Key Functional Groups Potential Impact on Properties Reference
Target Compound Ethyl-linked 2-oxopyrimidinone Carboxamide, dihydrodioxine, pyrimidinone Moderate solubility, H-bond donor/acceptor capacity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)quinoline-6-carboxamide Quinoline, propionamidoethoxy Quinoline, ester, amide Enhanced π-π stacking, prolonged metabolic stability due to bulky groups
N-(2-{2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Pyrido[2,3-d]pyrimidine dione, triazole Dione, triazole Increased hydrogen bonding, potential kinase inhibition
Fmoc-PNA-C(Bhoc)-OH Benzhydryloxy carbonyl amino pyrimidinone Bulky protective groups (Fmoc, Bhoc) Reduced solubility, steric hindrance for binding
Ethyl (E)-2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Styryl, nitroimidazole Nitro, ester High lipophilicity, potential prodrug activation via nitro reduction

Key Findings and Implications

Core Modifications: Replacement of the benzo[b][1,4]dioxine core with quinoline (as in ) introduces extended aromaticity, favoring interactions with hydrophobic enzyme pockets. Bulky substituents (e.g., benzhydryloxy in ) reduce solubility but may enhance proteolytic stability in peptide-based analogs.

Functional Group Variations: The target compound’s 2-oxopyrimidinone group is simpler than the pyrido[2,3-d]pyrimidine dione in , which may limit its binding versatility but improve synthetic accessibility. Styryl and nitro groups () increase logP values, suggesting improved membrane permeability but requiring metabolic activation for efficacy.

Biological Activity Trends: Quinoline derivatives () exhibit prolonged half-lives due to reduced CYP450 metabolism, whereas triazole-containing analogs () may target kinases via hinge-region interactions. The target compound’s lack of steric bulk (compared to ) could favor binding to shallow protein pockets but may reduce selectivity.

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a pyrimidine ring and a benzo[d][1,4]dioxine moiety. Its IUPAC name is this compound. The molecular formula is C14H14N4O3C_{14}H_{14}N_{4}O_{3} with a molecular weight of 286.29 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Binding : Interaction with cellular receptors can modulate various signaling pathways, influencing physiological responses.
  • DNA/RNA Interaction : The compound may bind to nucleic acids, thereby affecting gene expression and cellular function.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. In one study, a related compound demonstrated an IC50 value of 0.082 μM against PARP1 .

Anti-inflammatory Effects

Compounds in this class have also been evaluated for anti-inflammatory activities. For example, derivatives showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A specific derivative exhibited higher selectivity for COX-2 compared to traditional anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

The potential antimicrobial activity of similar compounds has been documented. Research suggests that modifications to the pyrimidine structure can enhance antimicrobial efficacy against various pathogens .

Study 1: PARP1 Inhibition

In a study focusing on the inhibition of the PARP1 enzyme, several derivatives were synthesized and screened for their inhibitory activity. The lead compound identified had an IC50 value significantly lower than that of standard inhibitors, indicating its potential as a therapeutic agent in cancer treatment .

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of related compounds through in vivo models. The results indicated that specific derivatives not only reduced edema but also exhibited favorable safety profiles compared to existing anti-inflammatory medications .

Data Summary

Biological Activity IC50 Value Comparison
PARP1 Inhibition0.082 μMSuperior to standard inhibitors
COX-2 InhibitionVariesHigher selectivity than celecoxib
Antimicrobial ActivityNot quantifiedEffective against multiple pathogens

Q & A

Q. What are the optimized synthetic routes for this compound, and how are reaction yields maximized?

The synthesis typically involves multi-step reactions, starting with coupling the pyrimidinone and dihydrobenzo-dioxine moieties via an ethyl linker. Key steps include:

  • Amide bond formation using coupling reagents like HBTU or HATU in DMF, with bases such as DIPEA to activate carboxyl groups .
  • Cyclization under controlled temperatures (e.g., 60–80°C) to form the pyrimidinone ring .
  • Purification via column chromatography or recrystallization to isolate the final product. Yields exceeding 90% are achievable by optimizing stoichiometry, solvent choice (e.g., acetonitrile for polar intermediates), and reaction time .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • 1H/13C NMR : Resolves aromatic protons and confirms substitution patterns in the benzo-dioxine and pyrimidinone rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ peaks within 2 ppm error) .
  • HPLC : Assesses purity (>95% for bioactive studies), with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How should researchers address contradictory data on biological activity across studies?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardization : Use consistent cell lines (e.g., HEK293 for receptor assays) and compound concentrations (IC50 ranges: 0.1–10 µM) .
  • Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) for binding kinetics and Western blotting for downstream pathway effects .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .

Q. What experimental designs are recommended to study metabolic stability and pharmacokinetics?

  • In vitro metabolic assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 isoform interactions .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >80% binding suggests limited bioavailability) .
  • In vivo pharmacokinetics : Administer IV/oral doses in rodent models and calculate AUC, Cmax, and half-life .

Q. How can reaction by-products be minimized during synthesis?

  • By-product characterization : UPLC-MS identifies dimers or oxidation products (e.g., from furan ring degradation) .
  • Optimization : Use scavenger resins (e.g., polymer-bound tosyl chloride) to trap reactive intermediates. Reduce side reactions by maintaining inert atmospheres (N2/Ar) .

Q. What strategies elucidate the compound’s mechanism of action against enzyme targets?

  • Enzyme inhibition assays : Measure IC50 values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs .
  • Gene silencing : siRNA knockdown of suspected targets to confirm functional relevance in cellular models .

Methodological Considerations

  • Dose-response experiments : Use logarithmic concentration ranges (0.01–100 µM) and nonlinear regression to calculate EC50/IC50 values .
  • Stability studies : Store the compound at -20°C under nitrogen to prevent hydrolysis of the amide bond, with periodic HPLC checks for degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.